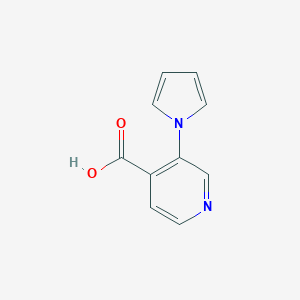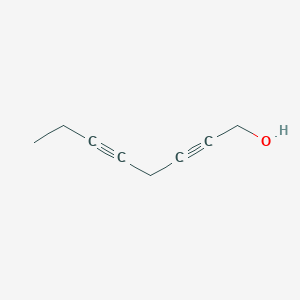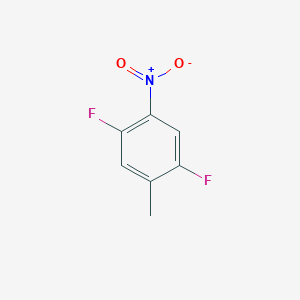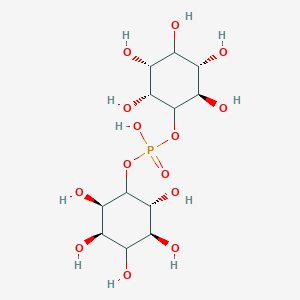
Obscurolid A1
Übersicht
Beschreibung
Obscurolide A1 is a natural product belonging to a class of biologically active compounds known as butyrolactones. It was first isolated from the bamboo species Claiescina obscura. Obscurolide A1 exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Obscurolid A1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Butyrolactonstrukturen und deren Reaktivität verwendet.
Biologie: this compound wird auf seine antibakteriellen und antifungalen Eigenschaften untersucht und zeigt Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme.
Medizin: Aufgrund seiner Antikrebs- und entzündungshemmenden Aktivitäten wird this compound für potenzielle therapeutische Anwendungen in der Krebsbehandlung und der Entzündungsmanagement untersucht.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Antibiotika und entzündungshemmender Medikamente
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung von Phosphodiesterase-Enzymen. Diese Hemmung führt zu einem Anstieg der intrazellulären zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum verschiedene zelluläre Prozesse beeinflusst. Die Verbindung zielt auf molekulare Signalwege ab, die an Entzündungen und der Proliferation von Krebszellen beteiligt sind, was sie zu einem potenziellen therapeutischen Mittel für diese Erkrankungen macht .
Ähnliche Verbindungen:
Streptazolin: Ein weiteres Naturprodukt, das aus Streptomyces-Arten isoliert wurde und für seine antibakteriellen Eigenschaften bekannt ist.
Obscurolid A2: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten, jedoch mit leicht unterschiedlichen strukturellen Merkmalen.
Einzigartigkeit: this compound zeichnet sich durch seine potente Phosphodiesterase-Hemmwirkung und sein breites Spektrum an biologischen Aktivitäten aus. Seine einzigartige Struktur und das Vorhandensein spezifischer funktioneller Gruppen tragen zu seiner besonderen Reaktivität und seinen biologischen Wirkungen bei .
Wirkmechanismus
Target of Action
Obscurolide A1 primarily targets Phosphodiesterase (PDE) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .
Mode of Action
Obscurolide A1 acts as a PDE inhibitor . By inhibiting PDE, Obscurolide A1 prevents the breakdown of cAMP and cGMP, leading to increased levels of these second messengers within the cell. This can result in a variety of downstream effects depending on the specific cellular context .
Biochemical Pathways
These second messengers are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling .
Result of Action
Obscurolide A1 has been shown to have a variety of biological activities. It has been reported to have anti-cancer , anti-bacterial , and anti-inflammatory activities . It also shows inhibitory effects on nitric oxide production in LPS-activated macrophages and anticoagulant activity on platelet-activating factor-induced platelet aggregation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Obscurolide A1. For instance, the pH can affect the growth of Streptomyces, the bacteria from which Obscurolide A1 is derived
Biochemische Analyse
Biochemical Properties
Obscurolide A1 interacts with phosphodiesterase (PDE), acting as an inhibitor . The nature of this interaction is inhibitory, with Obscurolide A1 reducing the activity of PDE.
Molecular Mechanism
Obscurolide A1 exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase (PDE) . By inhibiting PDE, Obscurolide A1 may influence various cellular processes, including changes in gene expression.
Metabolic Pathways
Obscurolide A1 is involved in the phosphodiesterase (PDE) pathway due to its role as a PDE inhibitor . It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Obscurolide A1 is relatively complex and typically involves extraction from natural sources. The process includes several steps such as extraction, purification, and structural identification. The compound can be isolated from the culture of Streptomyces viridochromogenes .
Industrial Production Methods: Most of the available Obscurolide A1 is obtained through natural extraction methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Obscurolid A1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene hydroxylierte Derivate ergeben, während die Reduktion zu verschiedenen reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Streptazolin: Another natural product isolated from Streptomyces species, known for its antibacterial properties.
Obscurolide A2: A closely related compound with similar biological activities but slightly different structural features.
Butyrolactone I: A well-known butyrolactone with applications in various fields, including as a precursor for the synthesis of other biologically active compounds.
Uniqueness: Obscurolide A1 stands out due to its potent phosphodiesterase inhibitory activity and its broad spectrum of biological activities. Its unique structure and the presence of specific functional groups contribute to its distinct reactivity and biological effects .
Eigenschaften
IUPAC Name |
4-[[2-(3-hydroxybut-1-enyl)-5-oxooxolan-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWILLJDXDGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347646 | |
| Record name | Obscurolide A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144397-99-9 | |
| Record name | Obscurolide A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)





![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)




